molecular formula C12H10O4 B595525 4-Hydroxy-8-methoxy-2-naphthoic acid CAS No. 16059-75-9

4-Hydroxy-8-methoxy-2-naphthoic acid

Cat. No. B595525
CAS RN: 16059-75-9
M. Wt: 218.208
InChI Key: XWBRXUQOEQJGTJ-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H10O4 . It is an important organic building block used to synthesize substituted naphthoic products .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-methoxy-2-naphthoic acid consists of 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass is 218.205 Da and the monoisotopic mass is 218.057907 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxy-8-methoxy-2-naphthoic acid are not available in the searched resources, it’s worth noting that similar compounds like 2-Methoxy-1-naphthoic acid have been reported to undergo Birch reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-8-methoxy-2-naphthoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 416.3±35.0 °C at 760 mmHg, and a flash point of 166.4±19.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Gibberellin Intermediates : Johnson and Mander (1974) described efficient syntheses of various naphthoic acids, including 1,2,3,4-tetrahydro-8- hydroxy-2-naphthoic acid, for potential use in gibberellin synthesis, a class of plant hormones (Johnson & Mander, 1974).

  • Isotopically Labelled Polymers : Nieβner et al. (1993) focused on the synthesis and characterization of isotopically labelled monomers and polymers of naphthoic acids, including 6-acetoxy-2-naphthoic acid. These materials are valuable for kinetic studies and understanding polymer behavior (Nieβner et al., 1993).

  • Catalysis in Medicinal Chemistry : Le et al. (2011) discussed the metalation of a related compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, to create potent inhibitors of antiapoptotic Bcl-2 family proteins, indicating applications in medicinal chemistry (Le et al., 2011).

  • Spectrophotometric Determination of Iron : Lajunen and Aitta (1981) utilized 1-hydroxy-4-sulpho-2-naphthoic acid as a reagent for the spectrophotometric determination of iron, highlighting its use in analytical chemistry (Lajunen & Aitta, 1981).

  • Fluorescent Indicators in Complexometric Titration : Clements, Read, and Sergeant (1971) identified 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid as an effective fluorescent indicator for complexometric titration of calcium and magnesium (Clements, Read, & Sergeant, 1971).

  • Production of Organic Azopigments and Pharmaceuticals : Shteinberg (2022) explored the catalytic synthesis of arylamides of 3-hydroxy-2-naphthoic acid, a crucial component in producing azo pigments, medicines, and pesticides (Shteinberg, 2022).

  • Synthesis of Polyaromatic Ester Raw Materials : Wang et al. (2013) synthesized 2-Hydroxy-6-naphthoic acid from 2-Naphthol, a primary raw material for polyaromatic ester synthesis (Wang et al., 2013).

Safety And Hazards

While specific safety data for 4-Hydroxy-8-methoxy-2-naphthoic acid is not available, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydroxy-8-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBRXUQOEQJGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238557
Record name 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methoxy-2-naphthoic acid

CAS RN

16059-75-9
Record name 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16059-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
BA BROWN, KS KONIGSBACHER… - Journal of Food …, 1968 - Wiley Online Library
A technique was developed for the extraction of quantities of peanuts and for the separation of those extracts into fractions of different chemical categories, each of which had a distinct …
Number of citations: 18 ift.onlinelibrary.wiley.com
Y You - 1999 - search.proquest.com
Fischer carbene complexes are versatile intermediates for organic synthesis, but their synthesis can be challenging. Ile standard Fischer method of preparation involves addition of a …
Number of citations: 2 search.proquest.com

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